Emopamil

Descripción general

Descripción

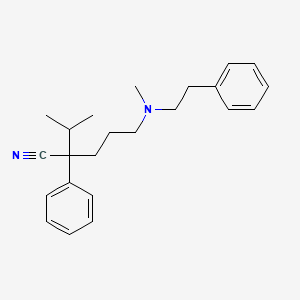

Emopamil es un bloqueador de los canales de calcio y un ligando de alta afinidad de la isomerasa de esteroles humanos. Es una fenilalquilamina e inhibidor de los receptores de 5-hidroxitriptamina 5-HT2. La estructura de this compound consiste en un compuesto orgánico amino, un compuesto de nitrilo y dos anillos de benceno .

Métodos De Preparación

La síntesis de Emopamil implica múltiples pasos, incluida la formación de su centro de carbono cuaternario quiral. La ruta sintética típicamente involucra la reacción de 2-isopropil-5-(metil-(2-feniletil)amino)-2-fenilpentanonirilo con varios reactivos bajo condiciones específicas. Los métodos de producción industrial pueden implicar la optimización de estas reacciones para obtener un mayor rendimiento y pureza .

Análisis De Reacciones Químicas

Isomerization and Racemization Reactions

Emopamil undergoes acid-catalyzed isomerization during synthesis, particularly in allylaldehyde intermediates, and retro-aldol type racemization at the quaternary carbon of nitrile-alcohols . These reactions highlight the compound’s sensitivity to acidic environments and the potential for racemization, which is critical in maintaining stereochemical purity.

Interaction with this compound-Binding Protein (EBP)

This compound interacts with EBP , a sterol isomerase involved in cholesterol biosynthesis. Structural studies reveal that EBP’s binding pocket accommodates compounds with positively charged amine groups, stabilized by π-cation interactions with Trp196 and hydrogen bonds with Asn193/Glu122 . Mutagenesis experiments show that residues His76, Glu80, and Glu122 are essential for both isomerase activity and ligand binding .

| EBP Interaction Features | Key Residues | Role |

|---|---|---|

| Amine group recognition | Asn193, Glu122 | Hydrogen bonding |

| π-cation stabilization | Trp196 | Electrostatic stabilization |

| Catalytic triad | His76, Glu80 | Proton transfer network |

This interaction underpins this compound’s role in modulating drug resistance and cholesterol metabolism .

Pharmacological Reactions

As a phenylalkylamine calcium channel blocker , this compound hydrochloride inhibits L-type calcium channels, reducing intracellular calcium influx. It also alters drug distribution in the CNS by modulating P-glycoprotein (P-gp) activity , a key efflux transporter. These reactions are central to its therapeutic and research applications.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Multiple Sclerosis (MS)

Recent research has identified emopamil as a potential therapeutic agent for multiple sclerosis. Novel EBP inhibitors derived from this compound are being developed to enhance remyelination processes in the central nervous system. These compounds have shown promise in preclinical models by promoting oligodendrocyte formation and reducing demyelination . The mechanism involves the inhibition of EBP, which plays a critical role in cholesterol metabolism necessary for myelin sheath formation.

2. Cancer Therapy

this compound has been implicated in cancer treatment strategies due to its ability to influence cholesterol metabolism within tumor cells. Studies have demonstrated that EBP inhibitors can induce apoptosis in cancer cells by altering lipid metabolism pathways, which are often dysregulated in malignancies . For instance, EBP's interaction with various pharmacologically active compounds can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.

3. Neurological Disorders

Beyond MS, this compound's role in modulating cholesterol homeostasis suggests potential applications in other neurological disorders where lipid metabolism is disrupted. The binding affinity of EBP for various ligands indicates that it may serve as a target for drugs aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Key Research Findings on this compound Applications

Mecanismo De Acción

Emopamil interactúa en un sitio extracelular de la célula nerviosa para inhibir las respuestas del canal de calcio, mientras que otras fenilalquilaminas actúan en un sitio intracelular. Esta interacción sugiere una mayor eficacia neuroprotectora en la investigación relacionada con la isquemia. This compound también inhibe la enzima isomerasa de esteroles, afectando la biosíntesis de colesterol y la autofagia .

Comparación Con Compuestos Similares

Emopamil se compara con otros bloqueadores de los canales de calcio e inhibidores de la isomerasa de esteroles:

Verapamilo: Otro bloqueador de los canales de calcio de fenilalquilamina, pero actúa intracelularmente.

Tamoxifeno: Se une a un sitio diferente en la isomerasa de esteroles y se utiliza en el tratamiento del cáncer de mama.

U18666A: Inhibe la biosíntesis de colesterol, pero tiene un mecanismo de acción diferente.

El sitio de interacción único de this compound y su eficacia neuroprotectora lo distinguen de estos compuestos similares .

Actividad Biológica

Emopamil is a compound primarily recognized for its role as an inhibitor of this compound-binding protein (EBP), a crucial protein involved in cholesterol metabolism and various cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms, implications in disease, and relevant research findings.

This compound acts as a calcium channel blocker, specifically classified within the phenylalkylamine class. It exhibits weak substrate properties for P-glycoprotein (P-gp), which is significant in pharmacokinetics and drug interactions . The primary biological function of EBP, which this compound inhibits, involves the conversion of Delta(8)-sterols to their corresponding Delta(7)-isomers, playing a pivotal role in cholesterol metabolism .

Interaction with Heme Oxygenase-1 (HO-1)

Recent studies have identified a significant interaction between EBP and HO-1, an enzyme that provides cytoprotection against oxidative stress. The interaction between these proteins has been shown to alleviate cholesterol-induced oxidative damage in cardiomyocytes by modulating intracellular lipid metabolism . The activation of the PI3K/AKT and Nrf2/mTOR signaling pathways leads to the upregulation of both HO-1 and EBP, contributing to myocardial protection under high cholesterol conditions .

Clinical Implications

The biological activity of this compound extends into clinical realms, particularly concerning cardiovascular diseases and metabolic disorders. Its ability to modulate cholesterol metabolism suggests potential therapeutic applications in conditions characterized by dyslipidemia.

Case Studies

- Conradi-Hünermann-Happle Syndrome : A notable case involved a patient with mutations in the EBP gene leading to this syndrome. Genetic analysis revealed a missense mutation that likely contributes to the clinical manifestations associated with EBP dysfunction . This underscores the importance of EBP in developmental processes and its relationship with this compound.

- Multiple Sclerosis Treatment : this compound-binding protein inhibitors have been explored for their therapeutic potential in treating multiple sclerosis. Research indicates that these inhibitors may offer novel approaches to managing this complex neurological condition by targeting pathways influenced by EBP .

Research Findings

A summary of findings related to this compound's biological activity is presented in Table 1 below:

Propiedades

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWDSVKAUWFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868474 | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78370-13-5 | |

| Record name | Emopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78370-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emopamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.